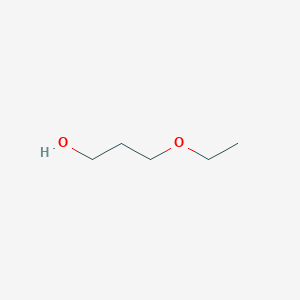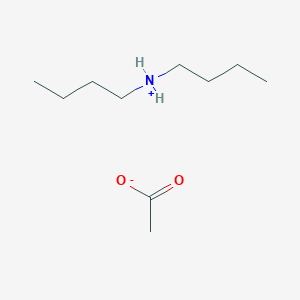
Sulfoxone sodium
説明
Sulfoxone sodium is not directly mentioned in the provided papers. However, the papers do discuss various sulfone compounds and their synthesis, which can be related to the broader class of compounds that this compound belongs to. Sulfones are a group of organic compounds that contain the sulfonyl functional group attached to two carbon atoms. They are known for their applications in pharmaceuticals and organic photoconducting materials . This compound itself is a type of sulfone that has been used in the past as an antimicrobial agent, particularly for the treatment of leprosy.
Synthesis Analysis
The synthesis of sulfone compounds can be achieved through various methods. One approach is the multicomponent reductive cross-coupling involving an inorganic salt like sodium metabisulfite for the construction of sulfones . Another method includes the transition-metal-free C-S bond formation, which allows for the creation of aryl sulfones from sodium sulfinates and aryne precursors . Additionally, the synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes using sodium metabisulfite as a sulfur dioxide equivalent has been reported . These methods highlight the versatility and adaptability of sulfone synthesis techniques.
Molecular Structure Analysis
The molecular structure of sulfones typically consists of a sulfonyl group (S=O) bonded to two carbon atoms. The papers discuss various sulfone structures, such as the formation of cyclic sulfones , and the incorporation of sulfone groups into complex molecules like benzofurans . The molecular structure of sulfones is significant because it contributes to their chemical stability and reactivity, which is essential for their applications in different fields.
Chemical Reactions Analysis
Sulfones participate in a variety of chemical reactions. For instance, sulfoxonium ylides can act as a carbene precursor in rhodium(III)-catalyzed C-H acylmethylation of arenes . The silver-promoted decarboxylative sulfonylation of aromatic carboxylic acids with sodium sulfinates is another example of a reaction involving sulfones, which proceeds via a radical mechanism . These reactions demonstrate the chemical versatility of sulfones and their potential for creating complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfones are influenced by the presence of the sulfonyl group. For example, the introduction of sodium sulfonate groups into poly(ether ether ketone)s affects their thermal stability and solubility, with the degree of substitution having a strong influence on these properties . The glass transition temperatures of these polymers increase with the content of sodium sulfonate groups, indicating that the incorporation of sulfone groups can significantly alter the material properties of polymers .
科学的研究の応用
Sulfoxone Sodium in Dermatology and Leprosy Treatment :
- This compound has been used in treating dermatitis and leprosy, though it is associated with dermatitis medicamentosa, a drug-induced skin eruption (Combes & Scott, 1952).
- It has been effective in treating dermatitis herpetiformis, a skin condition characterized by blistering eruptions (Goldman, 1952).
- Its use in leprosy has been explored, with varying results and considerations of drug-related toxicities (Johansen & Erickson, 1950).
Neurotoxicity and Other Adverse Reactions :
- Neurotoxicity, such as peripheral neuropathy, has been reported as a rare but significant side effect of this compound, especially in dermatitis herpetiformis treatment (Hubler & Solomon, 1972).
- There have been instances of unusual drug eruptions and dermatitis in patients with leprosy treated with this compound, complicating the differentiation between drug reactions and symptoms of the underlying disease (Combes & Scott, 1952).
Inhibition of Neutrophil Chemotaxis :
- This compound has been studied for its effects on neutrophil function, particularly in inhibiting neutrophil chemotaxis to certain chemoattractants, which could explain its therapeutic efficacy in neutrophilic dermatoses (Harvath, Yancey, & Katz, 1986).
Interaction with Other Medications :
- There are reports of interactions with other medications, such as lithium, leading to dermatological conditions that necessitated adjustments in treatment (Posey, 1972).
作用機序
Target of Action
Sulfoxone sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It competes with the enzyme’s normal substrate, para-aminobenzoic acid (PABA), for binding sites, thereby inhibiting the enzyme’s action . This inhibition disrupts the synthesis of folic acid, which is necessary for bacterial growth and multiplication .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This disruption affects the production of nucleotides, which are essential components of DNA and RNA. As a result, the bacteria’s ability to replicate and multiply is hindered .
Pharmacokinetics
This compound is rapidly absorbed and is widely distributed throughout all tissues . High levels of the drug are achieved in pleural, peritoneal, synovial, and ocular fluids . The drug is metabolized in the liver and has a half-life of 3-8 hours . Its protein binding is approximately 69% .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, the drug prevents the bacteria from producing essential components of their DNA and RNA, thereby inhibiting their ability to replicate and multiply .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s antibacterial action is inhibited by pus . Moreover, the drug’s absorption can be affected by the pH of the environment, as the soluble sulfonamide salts of the drug are highly alkaline . The drug’s distribution can also be influenced by the presence of certain body fluids, such as pleural, peritoneal, synovial, and ocular fluids .
生化学分析
Biochemical Properties
Sulfoxone sodium is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . The normal substrate for this enzyme, para-aminobenzoic acid (PABA), cannot bind as usual due to the presence of this compound . This inhibited reaction is necessary in these organisms for the synthesis of folic acid .
Cellular Effects
This compound, as a sulfonamide antibiotic, inhibits the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This influences cell function by disrupting the synthesis of folic acid, which is crucial for bacterial growth .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and multiplication . By inhibiting this enzyme, this compound prevents the normal substrate, para-aminobenzoic acid (PABA), from binding, thereby inhibiting the synthesis of folic acid .
Metabolic Pathways
This compound is metabolized in the liver . It acts as a competitive inhibitor in the folic acid metabolism cycle, specifically inhibiting the enzyme dihydropteroate synthetase . This disrupts the normal metabolic pathways of bacteria, inhibiting their growth and multiplication .
Transport and Distribution
This compound is widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids
特性
IUPAC Name |
disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S3.2Na/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20;;/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBNFLZFSZDPQF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCS(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NCS(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2Na2O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023623 | |
| Record name | Adesulfone sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144-75-2 | |
| Record name | Adesulfone Sodium [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adesulfone sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFOXONE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OWB0Q221 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



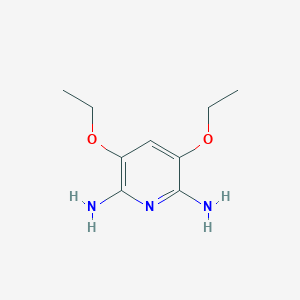
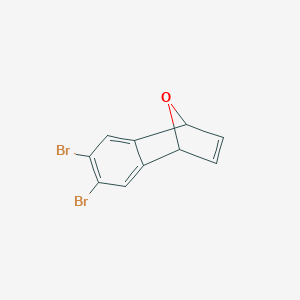
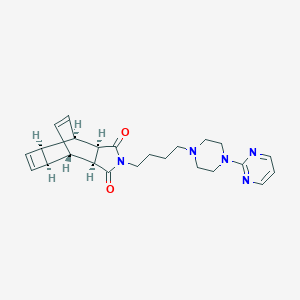
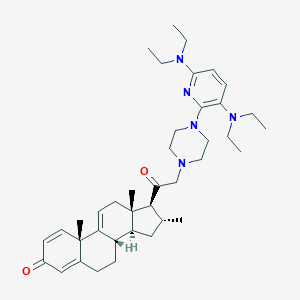
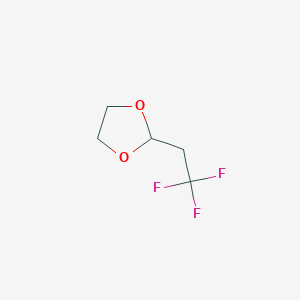
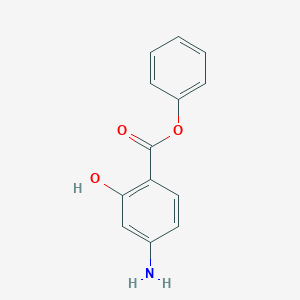
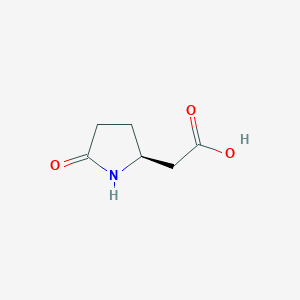
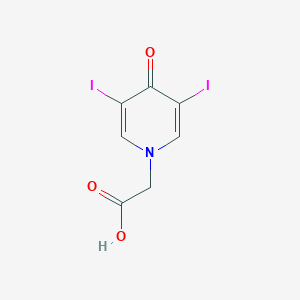
![16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene](/img/structure/B50526.png)



